molecular formula C9H8FN3O5 B2905583 N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide CAS No. 2551115-97-8

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide

Cat. No.: B2905583
CAS No.: 2551115-97-8
M. Wt: 257.177
InChI Key: RKMWQACUTGYBMY-UHFFFAOYSA-N
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Description

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide is a chemical compound with the molecular formula C9H8FN3O5 and a molecular weight of 257.18 g/mol . It is characterized by the presence of a fluoro group, a methyl group, and two nitro groups attached to a phenyl ring, along with an acetamide group. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide typically involves the nitration of 6-fluoro-4-methylacetanilide. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of enzyme-catalyzed reactions and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-2,3-dinitrophenyl)acetamide
  • N-(6-Fluoro-2,3-dinitrophenyl)acetamide
  • N-(6-Fluoro-4-methylphenyl)acetamide

Uniqueness

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

N-(6-fluoro-4-methyl-2,3-dinitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O5/c1-4-3-6(10)7(11-5(2)14)9(13(17)18)8(4)12(15)16/h3H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMWQACUTGYBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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